

Technical Guide: Cyanine5 NHS Ester – Bromide vs. Chloride Salts

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Compound of Interest

Compound Name: Cyanine5 NHS ester (bromide)

Cat. No.: B12390118

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Executive Summary

For most bioconjugation applications, Cyanine5 NHS ester Bromide and Chloride salts are functionally interchangeable regarding fluorescence properties (Excitation: ~646 nm, Emission: ~662 nm). The core fluorophore (Cyanine5 cation) remains identical.

However, they differ critically in Molecular Weight (MW) and Hygroscopicity. Failure to account for the specific counterion's mass contribution leads to incorrect molar stoichiometry, resulting in suboptimal Degree of Labeling (DOL). Additionally, chloride salts are generally more hygroscopic, requiring stricter moisture control to prevent NHS ester hydrolysis.

Part 1: Chemical Fundamentals & Stoichiometry

The term "Cyanine5 NHS ester" refers to the cationic fluorophore core. To exist as a stable solid, this cation is paired with a negatively charged counterion. While the counterion does not participate in the fluorescence or the conjugation reaction, it dictates the total mass of the reagent.

The "Hidden" Variable: Molecular Weight

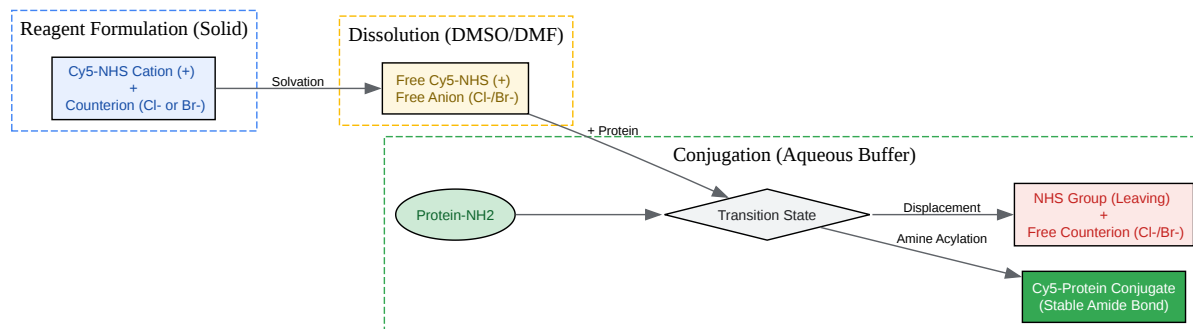
The most frequent error in labeling protocols is using a generic MW (often 616 Da or 668 Da) without verifying the specific salt form on the vial. This results in a stoichiometry error of 7–15%.

Property	Cyanine5 NHS Ester Chloride	Cyanine5 NHS Ester Bromide	Impact
Counterion	Chloride ()	Bromide ()	Inert charge balance
Counterion MW	35.45 Da	79.90 Da	Bromide adds mass
Total MW (Approx)*	~616.19 Da	~660.64 Da	Critical for Molarity Calc
CAS Number	1032678-42-4	1653991-59-3	Vendor identification
Solubility	Low in water; High in DMSO/DMF	Low in water; High in DMSO/DMF	Requires organic co-solvent

*Note: MW values may vary slightly based on vendor-specific hydration or synthesis byproducts. Always check the Certificate of Analysis (CoA).

Structural Visualization

The diagram below illustrates the dissociation of the salt in solution. The counterion () dissociates and is removed during purification, leaving only the covalent amide bond between the dye and the protein.



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Figure 1: Mechanism of Cyanine5 NHS ester conjugation. The counterion (Cl⁻ or Br⁻) is a spectator ion that is washed away in the final purification step.

Part 2: Physicochemical Properties & Stability

Solubility and Hydrophobicity

Both salt forms of non-sulfonated Cyanine5 NHS ester are hydrophobic. They are practically insoluble in pure water and must be dissolved in an organic co-solvent (DMSO or DMF) before being added to the aqueous reaction buffer.

- Chloride Salts: Often exhibit slightly higher solubility limits in polar organic solvents (DMF) compared to bromides, but this is negligible at standard labeling concentrations (1–10 mg/mL).
- Bromide Salts: May crystallize more readily during synthesis, which is why some vendors prefer this route.

Hygroscopicity and Hydrolysis

The stability of the NHS ester group is the primary concern during storage.

- **Chloride Risk:** Chloride salts are typically more hygroscopic (water-absorbing) than bromide salts. If stored improperly (e.g., cap left open at room temperature), the chloride salt will attract atmospheric moisture faster, leading to hydrolysis of the NHS ester into a non-reactive carboxylic acid.
- **Bromide Advantage:** Bromide salts are often more crystalline and slightly less hygroscopic, offering marginally better stability if desiccation is imperfect.

Protocol Recommendation: regardless of salt form, always equilibrate the vial to room temperature before opening to prevent condensation.

Part 3: Biological & Experimental Implications[2][3]

Toxicity and In Vivo Use

For in vitro labeling (antibodies, proteins), the salt form is irrelevant because the counterion is removed via dialysis or desalting columns (Sephadex G-25/PD-10) post-reaction.

- **In Vivo Direct Injection:** If injecting the free dye (unconjugated) into an animal model:
 - Chloride is a physiological ion (approx. 100 mM in blood) and is biologically inert.
 - Bromide is a pseudo-halide. While trace amounts (nmol range) are non-toxic, high concentrations can interfere with chloride channels or cause "bromism" (chronic toxicity), though this is highly unlikely at imaging doses.
- **Recommendation:** For direct in vivo administration of the dye itself, the Chloride salt is preferred to minimize physiological perturbation.

Electrochemical Interference

If the downstream application involves electrochemical detection or specific halide-sensitive fluorescence quenching, the presence of residual bromide ions (if purification is incomplete) could introduce background noise. Chloride is generally the "safer" background ion for biological assays.

Part 4: Optimized Workflow

To ensure reproducibility, researchers must adapt their calculations based on the salt form.

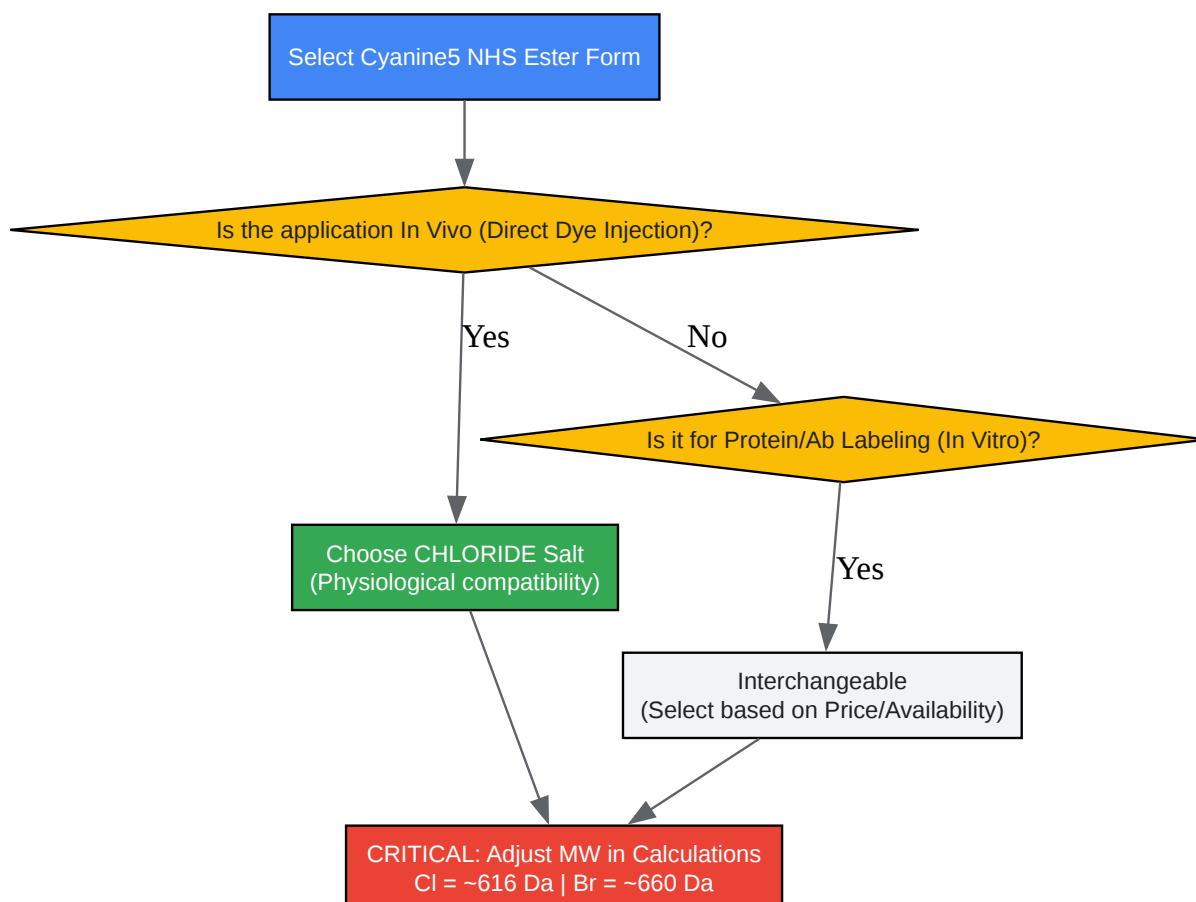
The Corrective Calculation

Do not use a fixed mass ratio (e.g., "1 mg dye per 10 mg protein"). Instead, calculate the Molar Excess.

Where:

- =
mol of protein.
- = 616.19 (if Cl) or 660.64 (if Br).

Decision Matrix: Which to Choose?



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Figure 2: Decision matrix for selecting the appropriate salt form. Note that for standard labeling, the choice is driven by availability, provided the stoichiometry is corrected.

References

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Sources

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